6-Methoxy Substitution Introduces a Distinct Hydrogen-Bond Acceptor Profile Versus the 6-Chloro and Unsubstituted Analogs
6-Methoxypyrido[2,3-d]pyrimidin-2-amine possesses five hydrogen-bond acceptor sites (two from the methoxy oxygen, three from the pyrido[2,3-d]pyrimidine core nitrogens) and one hydrogen-bond donor (the 2-amino group) [1]. In contrast, the unsubstituted parent pyrido[2,3-d]pyrimidin-2-amine has only three hydrogen-bond acceptors and one donor, while the 6-chloro analog has three acceptors and one donor but with a fundamentally different electrostatic surface due to the electronegative chlorine [2]. The additional methoxy oxygen provides a directional hydrogen-bond acceptor that can engage solvent or target residues, potentially enhancing aqueous solubility and modulating target binding kinetics [1].
| Evidence Dimension | Hydrogen-Bond Acceptor/Donor Count |
|---|---|
| Target Compound Data | H-Bond Acceptors: 5; H-Bond Donors: 1 |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidin-2-amine: H-Bond Acceptors: 3, H-Bond Donors: 1. 6-Chloropyrido[2,3-d]pyrimidin-2-amine: H-Bond Acceptors: 3, H-Bond Donors: 1. |
| Quantified Difference | Target compound has 2 additional H-bond acceptor sites compared to unsubstituted and 6-chloro analogs. |
| Conditions | Topological analysis based on SMILES: COc1cnc2nc(N)ncc2c1 (target) vs. C1=CC2=CN=C(N=C2N=C1)N (unsubstituted) vs. Clc1cnc2nc(N)ncc2c1 (6-chloro). |
Why This Matters
The increased hydrogen-bond acceptor count may enhance aqueous solubility and offer additional interaction points for target engagement, which is critical for medicinal chemistry optimization of potency and pharmacokinetics.
- [1] ChemSrc, 6-Methoxypyrido[2,3-d]pyrimidin-2-amine, CAS 1384080-69-6, SMILES: COc1cnc2nc(N)ncc2c1. Available at: https://m.chemsrc.com/en/cas/1384080-69-6_3281014.html View Source
- [2] ChemSrc, 6-Chloropyrido[2,3-d]pyrimidin-2-amine, CAS 882679-26-7, Molecular Weight 180.59. Available at: https://m.chemsrc.com/en/cas/882679-26-7.html View Source
